

LP-471756 (CAS: 413605-11-5): A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-471756, identified by the CAS number 413605-11-5, is a small molecule antagonist of the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor predominantly expressed in the central nervous system, suggesting its involvement in neurological processes. This technical guide provides a comprehensive overview of **LP-471756**, including its biochemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and drug development efforts.

Chemical and Physical Properties

LP-471756 is chemically known as 4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide. Its fundamental properties are summarized in the table below.



Property	Value
CAS Number	413605-11-5
Molecular Formula	C19H23NO2S
Molecular Weight	329.46 g/mol
IUPAC Name	4-cyclohexyl-N-(2- methylphenyl)benzenesulfonamide
Appearance	White to off-white solid
Storage	Store at -20°C for long-term stability.

Pharmacological Data

LP-471756 has been characterized as a potent antagonist of GPR139. The primary quantitative data available for its activity is its half-maximal inhibitory concentration (IC₅₀) against agonist-stimulated cyclic adenosine monophosphate (cAMP) production.

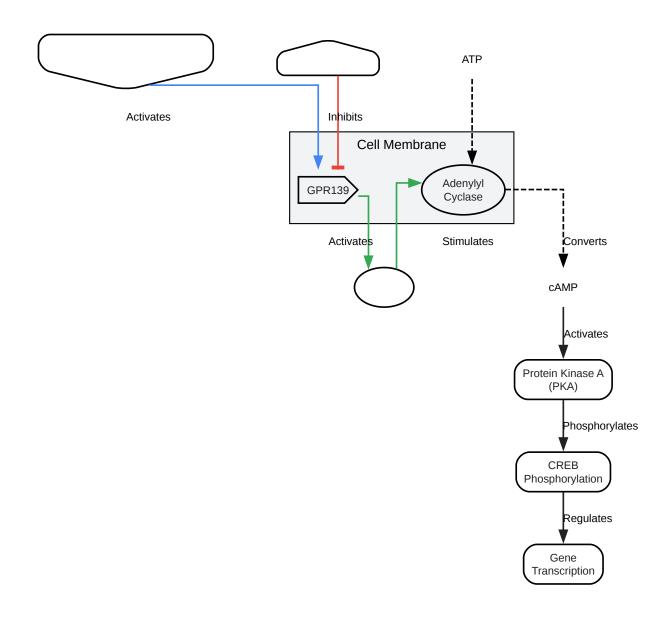
Parameter	Value	Cell Line	Agonist	Reference
IC50	640 nM	HEK293F cells expressing human GPR139	LP-360924	[1]

Mechanism of Action and Signaling Pathways

LP-471756 exerts its antagonistic effect by blocking the signaling of GPR139. GPR139 is known to couple to multiple G protein families, including G α s, G α i/o, and G α q/11, leading to the modulation of various downstream signaling cascades. The primary mechanism of action of **LP-471756** is the inhibition of agonist-induced G α s signaling, which results in the attenuation of adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.

The signaling pathways associated with GPR139 are complex and can involve crosstalk with other receptors. The following diagram illustrates the primary signaling pathway inhibited by **LP-471756**.





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Figure 1: GPR139 Gas Signaling Pathway and Inhibition by LP-471756.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the antagonist activity of **LP-471756**.



cAMP Measurement Assay for GPR139 Antagonism

This protocol is adapted from the methods described in the primary literature identifying **LP-471756**.

Objective: To determine the potency of **LP-471756** in inhibiting agonist-induced cAMP production in cells expressing human GPR139.

Materials:

- HEK293F cells stably expressing human GPR139
- Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418)
- LP-471756
- GPR139 agonist (e.g., LP-360924)
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
- cAMP assay kit (e.g., HTRF-based or similar)
- 384-well white assay plates

Procedure:

- Cell Culture: Maintain HEK293F-hGPR139 cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Plating: On the day of the assay, harvest cells and resuspend in assay buffer. Dispense 10 μ L of the cell suspension (typically 1 x 10⁶ cells/mL) into each well of a 384-well plate.
- Antagonist Addition: Prepare serial dilutions of **LP-471756** in assay buffer. Add 5 μ L of the antagonist dilutions to the appropriate wells. For control wells, add 5 μ L of assay buffer.
- Incubation: Incubate the plate at room temperature for 15-30 minutes.

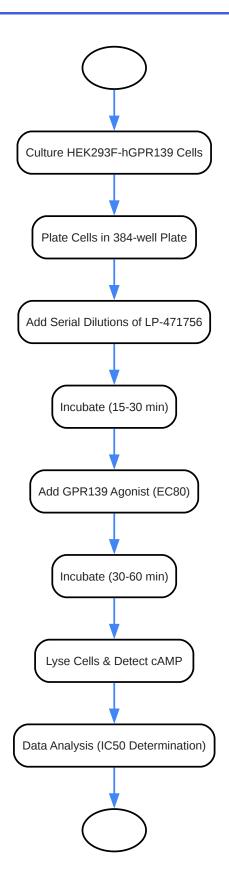






- Agonist Stimulation: Prepare the GPR139 agonist at a concentration that elicits approximately 80% of its maximal response (EC₈₀). Add 5 μL of the agonist solution to all wells except for the negative control wells (which receive 5 μL of assay buffer).
- Second Incubation: Incubate the plate at room temperature for 30-60 minutes.
- cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP signal as a function of the logarithm of the **LP-471756** concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.





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Figure 2: Experimental Workflow for the GPR139 Antagonist cAMP Assay.



Synthesis

A detailed, step-by-step synthesis protocol for **LP-471756** is not publicly available in the reviewed literature. However, the general synthesis of N-arylsulfonamides can be achieved through the reaction of a sulfonyl chloride with an appropriate aniline derivative. For **LP-471756**, this would involve the reaction of 4-cyclohexylbenzene-1-sulfonyl chloride with 2-methylaniline (o-toluidine).

l-Cyclohexylbenzene- 1-sulfonyl chloride		
+		
2-Methylaniline (o-toluidine)	 Reaction	 LP-471756

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